molecular formula C20H23ClFN3O2S B2484777 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1215738-08-1

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

Cat. No. B2484777
CAS RN: 1215738-08-1
M. Wt: 423.93
InChI Key: UDJUXCNLMLNFMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions under specific conditions to achieve desired structural features. For instance, the synthesis and spectral characteristics of related N-carboxamides were explored through reactions carried out in boiling glacial acetic acid, yielding cyclization products (Zadorozhnii et al., 2019). Furthermore, the synthesis of derivatives from 2-aminothiazole and 2-amino-2-thiazoline by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid illustrates the methodological diversity in synthesizing complex molecules (Lynch et al., 2006).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and reactivity of the compound. The structure-activity relationship and X-ray crystallography provide insights into the molecular conformation and its implications for chemical reactivity and potential biological activity (Gopi et al., 2017). For related compounds, spectroscopic methods such as FT-IR, 1H-NMR, Mass spectroscopy, and elemental analysis confirm the structures and provide a foundation for further chemical and physical property analysis.

Chemical Reactions and Properties

The reactivity of the compound with other chemicals defines its chemical properties. For instance, the behavior of related acrylamides towards nitrogen nucleophiles showcases the compound's versatility and the variety of products that can be synthesized from it (Bondock et al., 2011). Additionally, the reaction of dimethylamino compounds with self-assembled aggregates of fluoroalkylated oligomers highlights the selective recognition and transferability of the compound from aqueous solutions to organic media (Sawada et al., 2000).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and stability, is essential for handling and application development. The development of a liquid chromatography-mass spectrometry assay for a similar compound elucidates the methodological approach to determine these properties in biological samples (Lukka et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of derivatives, are fundamental to its application and synthesis. The novel reactions of N-sulfonylamines with related compounds, leading to the formation of oxathiazoles and acrylamidines, demonstrate the compound's chemical versatility and potential for creating a wide range of derivatives (Tornus et al., 1996).

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Cytotoxic Activity : Research has indicated the synthesis of carboxamide derivatives that possess potent cytotoxicity against cancer cells. These derivatives, sharing structural similarities with the specified compound, demonstrate significant potential in cancer treatment, highlighting the role of such compounds in the development of new therapeutic agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil have been synthesized using related chemical frameworks. These derivatives have shown inhibitory effects against cancer cell lines, suggesting the compound's potential framework might be useful in designing antitumor agents (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Antipsychotic Potential : Another study explored derivatives with a similar chemical structure for their antipsychotic-like profile in behavioral animal tests. These findings suggest the compound's potential relevance in the development of novel antipsychotic medications (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Diagnostic and Therapeutic Research

Alzheimer’s Disease : Compounds with structural similarities were used in PET imaging to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease, demonstrating their utility in diagnostic applications (Shoghi-Jadid, Small, Agdeppa, Kepe, Ercoli, Siddarth, Read, Satyamurthy, Petrič, Huang, & Barrio, 2002).

Antibacterial Agents : The synthesis of N'-(1,3-benzothiazol-2-yl)-arylamides as antibacterial agents showcased the antimicrobial potential of benzothiazole derivatives, suggesting possible antibacterial applications for the compound (Gurram & Azam, 2021).

Corrosion Inhibition

Corrosion Inhibition : Benzothiazole derivatives have been investigated as corrosion inhibitors for steel, indicating potential industrial applications in protecting metals from corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S.ClH/c1-23(2)11-12-24(19(25)10-13-26-16-6-4-3-5-7-16)20-22-17-9-8-15(21)14-18(17)27-20;/h3-9,14H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJUXCNLMLNFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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